![molecular formula C14H20O2 B14361227 3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid CAS No. 94416-68-9](/img/no-structure.png)
3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid is an organic compound with a complex structure that includes a propanoic acid moiety attached to a substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a substituted benzene ring followed by carboxylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
類似化合物との比較
Similar Compounds
- 3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]acetic acid
- 3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]butanoic acid
Uniqueness
3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of the propanoic acid moiety. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various applications.
特性
| 94416-68-9 | |
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC名 |
3-(4,5-dimethyl-2-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C14H20O2/c1-9(2)13-8-11(4)10(3)7-12(13)5-6-14(15)16/h7-9H,5-6H2,1-4H3,(H,15,16) |
InChIキー |
OKSLCMOIBPRCTF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)C(C)C)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



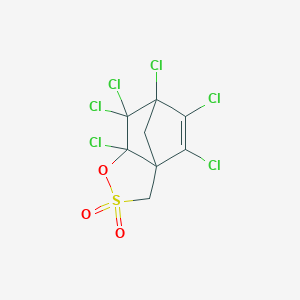
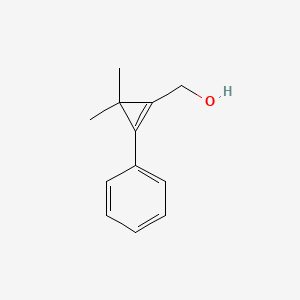
![N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361178.png)
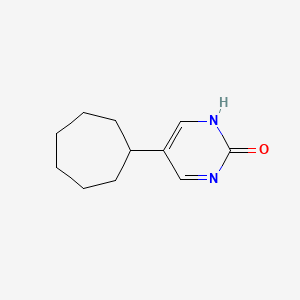

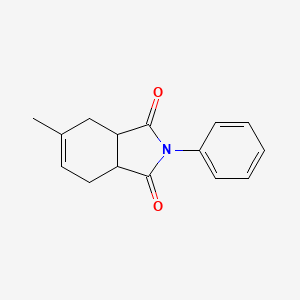

![N-(4-Bromophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361217.png)
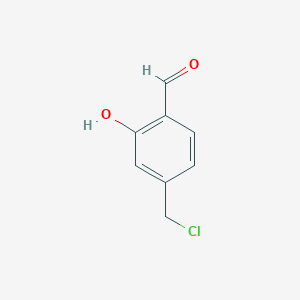
![{[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane](/img/structure/B14361235.png)
